molecular formula C14H16Si B1345635 Dimethyldiphenylsilane CAS No. 778-24-5

Dimethyldiphenylsilane

Cat. No.: B1345635
CAS No.: 778-24-5
M. Wt: 212.36 g/mol
InChI Key: WJKVFIFBAASZJX-UHFFFAOYSA-N
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Description

Dimethyldiphenylsilane (CAS 778-24-5) is an organosilicon compound identified for industrial and scientific research applications . It has a melting point of 19°C and a boiling point of 276°C at 740 mmHg . Its flash point is 105°C, and it has a density of 0.985 g/mL at 25°C . Suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

dimethyl(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Si/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKVFIFBAASZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228420
Record name Dimethyl diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-24-5
Record name Dimethyl diphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Dimethyldiphenylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Chemistry and Organic Synthesis

  • Precursor for Silicon-Based Materials : Dimethyldiphenylsilane serves as a precursor in the synthesis of various organosilicon compounds. It is particularly valuable in creating silane-based polymers and other silicon derivatives.
  • Synthesis of Oligoazines : Recent studies have utilized this compound to synthesize oligo(azine)s, which are proposed for optoelectronic applications due to their thermal, optical, and electronic properties .

2. Materials Science

  • Hyper-Cross-Linked Porous Polymers : The compound is used in producing silane-based hyper-cross-linked porous polymers, which have applications in gas storage and water treatment technologies.
  • Optoelectronic Devices : The oligo(azine)s derived from this compound are being explored for their potential use in optoelectronic devices due to their unique properties .

3. Biomedical Applications

  • Drug Delivery Systems : Although less common, derivatives of this compound are being investigated for their potential use in drug delivery systems, capitalizing on their ability to form stable bonds with biological molecules.

Case Studies

Case Study 1: Synthesis of Oligoazines
In a study published in Materials Chemistry, four new oligo(azine)s were synthesized using this compound as a core material. These compounds were characterized by various methods including elemental analysis, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The results indicated that these oligo(azine)s exhibited promising thermal stability and solubility characteristics suitable for optoelectronic applications .

Case Study 2: Development of Porous Polymers
Research conducted on hyper-cross-linked porous polymers demonstrated that this compound could be effectively utilized to enhance gas storage capabilities. The study highlighted the material's structural integrity under varying conditions, making it suitable for environmental applications such as water treatment and gas separation technologies.

Mechanism of Action

The mechanism of action of dimethyldiphenylsilane primarily involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This property makes it useful in the formation of polymers and other complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : this compound’s two phenyl groups confer greater steric bulk and electron-withdrawing effects compared to dimethylphenylsilane, influencing its reactivity in catalytic systems .
  • NMR Utility : Its ²⁹Si NMR signal at δ = 8.6 ppm distinguishes it from triphenylsilane (δ = 17.4 ppm) and trimethylphenylsilane (δ = 4.1 ppm), enabling precise quantification in complex mixtures .

This compound

  • By-Product Formation : Generated during the preparation of dimethyl(phenyl)silyllithium reagents via redistribution reactions, alongside trisilane derivatives .
  • Silyldefluorination : Produced via reaction of PhMe₂SiLi with fluorobenzene under transition-metal-free conditions, yielding this compound as the primary product .

Analogous Compounds

  • Diphenylsilane : Synthesized through hydrosilylation of phenylacetylene or via catalytic redistribution of phenylchlorosilanes .
  • Methyldiphenylsilyl Chloride : Prepared by chlorination of methyldiphenylsilane, serving as a key electrophile in silylations .

Thermodynamic and Commercial Data

  • Purity and Availability : this compound is commercially available at >97% purity (TCI Chemicals), priced at ~$2180/25 mL .
  • Thermodynamic Properties :
    • Diethynyldiphenylsilane : ΔfusH = 19.67 kJ/mol (melting point: ~316 K) .
    • Divinyltetraphenyldisiloxane : Used in photoresist formulations, with synthesis involving hydrosilylation of tetraphenyldisiloxane .

Biological Activity

Dimethyldiphenylsilane (DMDPS) is an organosilicon compound that has garnered interest in various fields, particularly in materials science and medicinal chemistry. Its unique silicon-carbon framework imparts distinctive properties that influence its biological activity. This article explores the biological activity of DMDPS, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C14H16SiC_{14}H_{16}Si. Its structure consists of a silicon atom bonded to two methyl groups and two phenyl groups. This configuration contributes to its chemical reactivity and stability, making it suitable for various applications.

PropertyValue
Molecular Weight224.36 g/mol
Boiling Point300 °C
Density1.06 g/cm³
SolubilitySoluble in organic solvents

Research indicates that DMDPS exhibits various biological activities, primarily through its interactions with cellular components. The compound has been studied for its potential as a radical scavenger, which can mitigate oxidative stress in biological systems.

  • Antioxidant Activity : DMDPS has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage. A study utilizing the DPPH assay showed that DMDPS effectively reduced the absorbance of DPPH, indicating its radical-scavenging capability .
  • Enzyme Inhibition : In vitro studies suggest that DMDPS may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, warranting further investigation into its potential drug interactions .
  • Antimicrobial Properties : Preliminary investigations have indicated that DMDPS may possess antimicrobial properties against various pathogens, although specific mechanisms remain to be elucidated.

Case Studies

  • Case Study 1 : A study on the synthesis of dimethyl- and diphenylsilane-based oligo(azine)s highlighted the potential use of DMDPS in creating materials with enhanced thermal and optical properties for optoelectronic applications . These findings suggest that DMDPS derivatives could be utilized in developing advanced materials with biological applications.
  • Case Study 2 : Research involving the copper/ABNO-catalyzed synthesis of amides demonstrated the utility of DMDPS as an internal standard in NMR spectroscopy, showcasing its relevance in synthetic organic chemistry . This application underlines the importance of DMDPS in facilitating chemical reactions with biological implications.

Pharmacokinetics

The pharmacokinetic profile of DMDPS reveals interesting insights into its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that:

  • Bioavailability : DMDPS exhibits higher bioavailability compared to similar carbon-based compounds due to its unique silicon structure, which may enhance solubility and membrane permeability .
  • Metabolic Stability : Although some studies indicate a trend toward instability against certain CYP enzymes, overall metabolic stability appears comparable to traditional organic compounds . This characteristic is crucial for its potential therapeutic applications.

Table 2: Summary of Pharmacokinetic Findings

ParameterObservation
BioavailabilityHigher than carbon analogs
Metabolic StabilityComparable to organic compounds
ClearanceSlightly higher than analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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